molecular formula C10H17NO2 B1321209 Tert-butyl 3-ethenylazetidine-1-carboxylate CAS No. 1026796-78-0

Tert-butyl 3-ethenylazetidine-1-carboxylate

Cat. No.: B1321209
CAS No.: 1026796-78-0
M. Wt: 183.25 g/mol
InChI Key: YASOUSGMWNLROI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Tert-butyl 3-ethenylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound with the systematic IUPAC name tert-butyl 3-ethenylazetidine-1-carboxylate. Its molecular framework consists of a four-membered azetidine ring substituted with a vinyl group at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at position 1.

Table 1: Key Identifiers and Synonyms

Identifier Value Source
CAS Registry Number 1026796-78-0
EC Number 879-277-2
Molecular Formula C₁₀H₁₇NO₂
SMILES CC(C)(C)OC(=O)N1CC(C=C)C1
InChIKey YASOUSGMWNLROI-UHFFFAOYSA-N
Synonyms 1-Boc-3-vinylazetidine; 3-Vinylazetidine-1-carboxylic acid tert-butyl ester

Historical Context of Azetidine Chemistry

Azetidine chemistry traces its origins to the early 20th century, with foundational work on β-lactams by Hermann Staudinger in 1907. The synthesis of azetidines remained challenging due to ring strain (~25.4 kcal/mol) and instability until advancements in cyclization and photochemical methods emerged. The specific compound this compound gained prominence in the 2010s as a versatile intermediate in medicinal chemistry, particularly for its role in synthesizing CNS-targeting molecules. Key milestones include:

  • 1968 : Tsuge’s pioneering aza Paternò–Büchi reaction, enabling azetidine synthesis via [2+2] photocycloadditions.
  • 2012 : Development of stereoselective methods for functionalized azetidines, enhancing their utility in drug discovery.
  • 2017 : Application of this compound in spirocyclic compound libraries for CNS disorders.

Significance in Heterocyclic Chemistry

Azetidines occupy a unique niche in heterocyclic chemistry due to their balance of ring strain and stability. This compound exemplifies this duality:

  • Reactivity : The vinyl group enables cycloaddition and cross-coupling reactions, while the Boc group facilitates deprotection for further functionalization.
  • Medicinal Applications : Azetidines are privileged scaffolds in antibiotics (e.g., β-lactams) and CNS drugs (e.g., cobimetinib). This compound’s rigid structure enhances binding affinity in bioactive molecules.
  • Synthetic Versatility : Used in ring-expansion reactions and as a precursor to fused bicyclic systems.

Molecular Formula and Physical Properties

The compound’s molecular formula, C₁₀H₁₇NO₂ , corresponds to a molecular weight of 183.25 g/mol . Key physicochemical characteristics include:

Table 2: Physicochemical Properties

Property Value Source
Exact Mass 183.126 g/mol
Topological Polar Surface Area 29.5 Ų
LogP 1.98
Boiling Point Not reported
Solubility Moderate in organic solvents

The Boc group confers stability against hydrolysis under basic conditions, while the azetidine ring’s strain enhances reactivity in nucleophilic substitutions. Spectroscopic data (e.g., IR, NMR) align with ester and azetidine functional groups, confirming its structural integrity.

Properties

IUPAC Name

tert-butyl 3-ethenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASOUSGMWNLROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610333
Record name tert-Butyl 3-ethenylazetidine-1-carboxylate
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-78-0
Record name 1,1-Dimethylethyl 3-ethenyl-1-azetidinecarboxylate
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Record name tert-Butyl 3-ethenylazetidine-1-carboxylate
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Record name tert-butyl 3-ethenylazetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at 0°C. The reaction mixture is then diluted with ethyl acetate, filtered, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

Tert-butyl 3-ethenylazetidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it suitable for the synthesis of complex molecules.

Key Reactions:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, which are crucial for building more complex azetidine derivatives. For instance, reactions involving alkylation or acylation can yield novel compounds with potential biological activity .
  • Cycloaddition Reactions : The ethenyl group in the structure can participate in cycloaddition reactions, which are valuable for forming cyclic compounds. This application is particularly relevant in synthesizing biologically active compounds .

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are noteworthy due to its structural features that can mimic natural products or serve as scaffolds for drug development.

Case Studies:

  • Antiviral Agents : Research has indicated that azetidine derivatives exhibit antiviral properties. A study explored the synthesis of azetidine-based compounds that showed significant activity against viral infections, indicating that this compound could be a precursor for developing new antiviral drugs .
  • Anticancer Research : Compounds containing the azetidine ring have been investigated for their anticancer properties. The ability to modify the tert-butyl and ethenyl groups allows chemists to tailor the pharmacological profile of the resulting compounds, enhancing their efficacy against cancer cells .

Material Science Applications

In materials science, this compound has shown promise as a building block for polymers and advanced materials.

Polymer Synthesis :

  • The compound can be utilized in the synthesis of functionalized polymers through polymerization techniques. Its reactive groups enable the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard or reference material due to its well-defined structure.

Applications in Spectroscopy :

  • The compound's distinct NMR signals make it suitable for use as a reference standard in nuclear magnetic resonance spectroscopy, aiding in the characterization of similar compounds .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings/References
Synthetic ChemistryIntermediate for nucleophilic substitutions
Pharmaceutical DevelopmentAntiviral and anticancer agents
Material ScienceBuilding block for functionalized polymers
Analytical ChemistryReference standard in NMR spectroscopy

Mechanism of Action

The mechanism of action of tert-butyl 3-ethenylazetidine-1-carboxylate involves its interaction with molecular targets through its ethenyl and azetidine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research and may vary based on the context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Detailed Analysis of Key Differences

Ethenyl vs. Ethynyl Substituents
  • Reactivity :
    • The ethenyl group participates in radical polymerization and Diels-Alder reactions due to its electron-rich double bond .
    • The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and materials science .
  • Stability : Ethynyl derivatives may exhibit lower thermal stability due to the strained triple bond compared to ethenyl analogs.
Acetyl vs. Amino Substituents
  • Acetyl : The electron-withdrawing nature of the acetyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents) .
  • Amino: The unprotected amino group in tert-butyl 3-aminoazetidine-1-carboxylate facilitates direct coupling with carboxylic acids or electrophiles, streamlining drug synthesis .
Hydroxy Substituents

Hydroxyl-substituted analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) exhibit increased polarity and hydrogen-bonding capacity, improving solubility in polar solvents but complicating purification .

Biological Activity

Tert-butyl 3-ethenylazetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological implications of this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C₁₀H₁₅NO₂
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 1026796-78-0
  • InChI Key : MFCD16140212

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Azetidine Ring : Utilizing azetidine derivatives and employing various reagents such as tert-butyl chloroformate.
  • Ethenyl Substitution : Introducing the ethenyl group through reactions with vinyl halides or similar reagents under controlled conditions.

The compound has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized below:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of azetidine derivatives. This compound has shown effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
  • Apoptotic Pathway Activation : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed.

Case Study: In Vivo Efficacy

A notable case study involved administering this compound to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects noted during the treatment period. The study concluded that the compound warrants further investigation as a potential therapeutic agent.

Toxicity and Safety Profile

While promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments have indicated:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).

Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-ethenylazetidine-1-carboxylate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine ring, followed by functionalization at the 3-position. While direct synthetic routes for this compound are not explicitly detailed in the literature, analogous methods for tert-butyl-protected azetidines (e.g., tert-butyl 3-iodoazetidine-1-carboxylate) involve nucleophilic substitution or cross-coupling reactions. For example, tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate is synthesized via Suzuki-Miyaura coupling, suggesting that similar palladium-catalyzed reactions could introduce the ethenyl group . Reaction conditions often include catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and anhydrous solvents (e.g., THF or DCM) at controlled temperatures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and ethenyl protons (coupling patterns between 5-6 ppm).
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation analysis.
  • X-ray Crystallography : If single crystals are obtainable, SHELX software is widely used for structure refinement . Challenges may arise due to low crystallinity, requiring optimization of solvent systems or co-crystallization agents.

Q. What safety precautions are recommended for handling this compound?

Based on SDS data for structurally similar azetidines (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate):

  • Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion.
  • Work in a fume hood to mitigate vapor exposure.
  • Store under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the ethenyl group?

Yield optimization involves:

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) may enhance cross-coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) can stabilize transition states but may compete in side reactions.
  • Temperature Control : Lower temperatures (0–20°C) minimize undesired polymerization of the ethenyl group .
  • Purification : Silica gel chromatography or recrystallization improves purity, critical for downstream applications (e.g., medicinal chemistry) .

Q. How to address contradictions in spectroscopic data during structure elucidation?

Discrepancies between experimental and theoretical data (e.g., NMR shifts) may arise from dynamic effects or solvent interactions. Strategies include:

  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian) to simulate NMR spectra and compare with experimental results.
  • Variable Temperature NMR : To detect conformational changes or rotamers affecting peak splitting.
  • Cross-Validation : Combine MS/MS fragmentation patterns with X-ray data (if available) for unambiguous assignment .

Q. What computational methods are suitable for studying the reactivity of this compound?

  • DFT Studies : To predict regioselectivity in further functionalization (e.g., epoxidation of the ethenyl group).
  • Molecular Dynamics (MD) : For simulating solvation effects or binding interactions with biological targets.
  • Docking Simulations : If the compound is a pharmaceutical intermediate, docking into enzyme active sites (e.g., kinases) can guide SAR studies .

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